3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminoacetophenones with iso(thio)cyanates, mediated by Selectfluor, to form the quinazolinone core . The reaction conditions, such as the presence or absence of a base, can significantly influence the outcome, leading to either gem-difluoro-oxylated or monofluoro-oxylated analogues .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogues.
Scientific Research Applications
3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Medicine: Its potential therapeutic properties are explored for developing new drugs targeting various diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 4-difluoromethyl quinazolinones
- 4-fluoromethyl quinazolinones
- 4,6,7-trisubstituted quinazoline derivatives containing benzothiazole moiety
Uniqueness
What sets 3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20FN3O |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-8-(2-methylphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C24H20FN3O/c1-14-5-3-4-6-19(14)17-11-21-20(22(29)12-17)13-26-24-23(15(2)27-28(21)24)16-7-9-18(25)10-8-16/h3-10,13,17H,11-12H2,1-2H3 |
InChI Key |
TVAUMHZMPRWMER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=C(C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)F)C(=O)C2 |
Origin of Product |
United States |
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